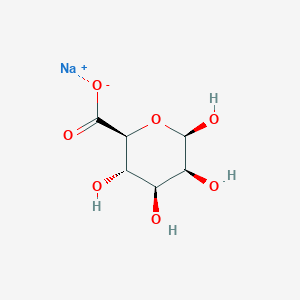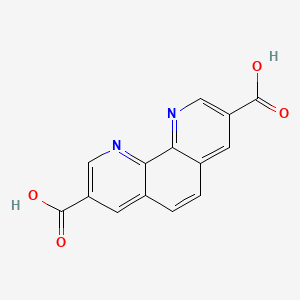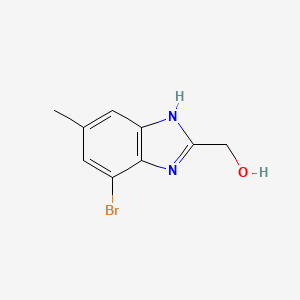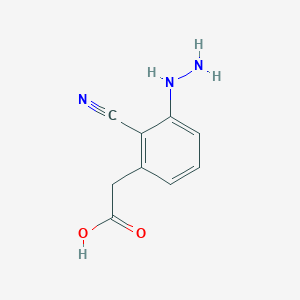
Alginic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alginic acid sodium salt: , also known as sodium alginate, is a naturally occurring polysaccharide found in the cell walls of brown algae. It is a hydrophilic compound that forms a viscous gum when hydrated. Sodium alginate is widely used in various industries due to its unique properties, such as its ability to form gels, its biocompatibility, and its non-toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium alginate is typically extracted from brown seaweeds. The seaweed is chopped and mixed with a hot alkali solution, often sodium carbonate. Over the course of two hours, the alginate dissolves into sodium alginate, producing a thick slurry. The insoluble residue, mainly cellulose, is then removed .
Industrial Production Methods: In industrial settings, sodium alginate is extracted using conventional alkaline extraction methods. Novel techniques such as microwave-assisted extraction have also been developed to improve efficiency. For instance, optimal conditions for microwave-assisted extraction include a solid/liquid ratio of 13.27 g/L, an extraction temperature of 91.86°C, and a solvent concentration of 2.51% (w/v) for 15 minutes .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium alginate undergoes various chemical reactions, including:
Oxidation: Sodium alginate can be oxidized to produce alginic acid.
Reduction: Reduction reactions are less common but can be used to modify the polymer structure.
Substitution: Sodium alginate can undergo substitution reactions to form derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as calcium chloride can be used to form calcium alginate, which has different gelling properties
Major Products:
Alginic Acid: Formed through oxidation.
Calcium Alginate: Formed through substitution with calcium ions
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium alginate is used as a stabilizer, emulsifier, and thickener in various chemical formulations. It is also used in the preparation of hydrogels and as a matrix for controlled release systems .
Biology: In biological research, sodium alginate is used to encapsulate cells and enzymes. It is also used in tissue engineering as a scaffold for cell growth .
Medicine: Sodium alginate is used in wound dressings, drug delivery systems, and as a component in dental impression materials. It is also used in antacid formulations to treat gastroesophageal reflux disease by forming a physical barrier that prevents acid reflux .
Industry: In the food industry, sodium alginate is used as a thickener and stabilizer in products such as ice cream, jelly, and salad dressings. It is also used in textile printing and as a binding agent in animal feed .
Wirkmechanismus
Sodium alginate exerts its effects primarily through its ability to form gels and viscous solutions. In the presence of divalent cations such as calcium, sodium alginate forms a gel through ionic cross-linking. This property is utilized in various applications, such as drug delivery systems and wound dressings .
In antacid formulations, sodium alginate forms a gel-like raft that floats on the surface of the stomach contents, creating a physical barrier that prevents acid reflux .
Vergleich Mit ähnlichen Verbindungen
Calcium Alginate: Similar to sodium alginate but forms stronger gels due to the presence of calcium ions.
Potassium Alginate: Another salt of alginic acid with similar properties but different solubility characteristics.
Ammonium Alginate: Used in similar applications but has different ionic properties
Uniqueness: Sodium alginate is unique due to its high solubility in water and its ability to form gels at low concentrations. Its biocompatibility and non-toxicity make it suitable for a wide range of applications in food, medicine, and industry .
Eigenschaften
CAS-Nummer |
62543-89-9 |
|---|---|
Molekularformel |
C6H9NaO7 |
Molekulargewicht |
216.12 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3-,4-,6+;/m0./s1 |
InChI-Schlüssel |
MSXHSNHNTORCAW-WTFUTCKNSA-M |
Isomerische SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Color/Form |
Cream-colored powder Filamentous or granular solid or powde |
Physikalische Beschreibung |
Dry Powder Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline] |
Löslichkeit |
Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt Sol in water forming viscous, colloidal soln |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)




